molecular formula C11H9ClO2S B1458749 Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate CAS No. 1415968-73-8

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Cat. No. B1458749
M. Wt: 240.71 g/mol
InChI Key: KESJJOKEOXAERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H9ClO2S . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C11H9ClO2S/c1-6-8-4-3-7 (12)5-9 (8)15-10 (6)11 (13)14-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 240.71 .

Scientific Research Applications

  • Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs

    • Thiophene derivatives are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Anti-inflammatory and Antimicrobial Properties

    • Thiophene-based analogs have been reported to possess anti-inflammatory and antimicrobial properties .
    • For example, suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic used in Europe, both contain a 2-substituted thiophene framework .
  • Anticancer and Anti-atherosclerotic Properties

    • Thiophene derivatives exhibit anticancer and anti-atherosclerotic properties .
    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents, and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors and are used in the fabrication of organic field-effect transistors (OFETs) .
  • Voltage-Gated Sodium Channel Blocker

    • Thiophene-based compounds, such as articaine (a 2,3,4-trisubstituent thiophene), are used as voltage-gated sodium channel blockers .
    • Articaine is used as a dental anesthetic in Europe .
  • Nonsteroidal Anti-Inflammatory Drug

    • Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
  • Antihypertensive Properties

    • Thiophene derivatives exhibit antihypertensive properties .
  • Synthesis of Anticancer and Anti-Atherosclerotic Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
  • Metal Complexing Agents and Insecticides

    • Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

Safety And Hazards

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is classified as Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P273 (Avoid release to the environment) and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

Thiophene and its derivatives, including “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are considered effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 4-chloro-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJJOKEOXAERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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